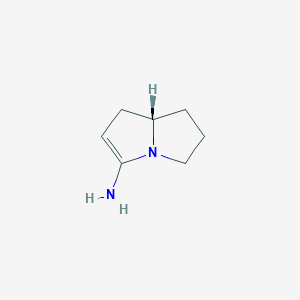

1H-Pyrrolizin-3-amine,5,6,7,7a-tetrahydro-,(S)-(9CI)

CAS No.: 769100-40-5

Cat. No.: VC18487966

Molecular Formula: C7H12N2

Molecular Weight: 124.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 769100-40-5 |

|---|---|

| Molecular Formula | C7H12N2 |

| Molecular Weight | 124.18 g/mol |

| IUPAC Name | (8S)-5,6,7,8-tetrahydro-1H-pyrrolizin-3-amine |

| Standard InChI | InChI=1S/C7H12N2/c8-7-4-3-6-2-1-5-9(6)7/h4,6H,1-3,5,8H2/t6-/m0/s1 |

| Standard InChI Key | NWJOIOYLMIXYLU-LURJTMIESA-N |

| Isomeric SMILES | C1C[C@H]2CC=C(N2C1)N |

| Canonical SMILES | C1CC2CC=C(N2C1)N |

Introduction

Structural and Chemical Properties

Molecular Characteristics

The compound features a pyrrolizine core—a bicyclic structure comprising a five-membered pyrrole ring fused to a six-membered saturated ring. The (S)-configuration at the 7a position introduces stereochemical specificity, which may influence its interactions with biological targets . Key molecular properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂N₂ |

| Molecular Weight | 124.18 g/mol |

| CAS Registry Number | 769100-40-5 |

| IUPAC Name | (S)-5,6,7,7a-Tetrahydro-1H-pyrrolizin-3-amine |

The saturated rings reduce aromaticity compared to planar pyrroles, potentially enhancing stability and altering reactivity .

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) remain unpublished, computational analyses predict a polar surface area of 47.3 Ų and a hydrogen bond donor/acceptor count of 2/2, suggesting moderate solubility in polar solvents . The XLogP3 value of -0.2 indicates limited lipophilicity, which may impact membrane permeability in biological systems .

Synthesis and Reaction Chemistry

Key Synthetic Routes

The primary synthesis involves a cycloaddition strategy utilizing azomethine ylides generated in situ from proline and ninhydrin (Figure 1). Optimized conditions include:

-

Solvent: Alcohols (e.g., methanol, ethanol)

-

Temperature: 60–80°C

-

Catalyst: None required (thermal activation)

This method yields the bicyclic framework with stereochemical control, achieving moderate selectivity for the (S)-enantiomer. Alternative approaches from methyl N-Boc-prolinate involve N,O-diacylation followed by oxidative hydrolysis, as demonstrated in the synthesis of related C(7a)-hydroxylated pyrrolizidines .

Table 1: Comparative Synthesis Conditions

| Method | Starting Material | Yield | Reference |

|---|---|---|---|

| Cycloaddition | Proline, ninhydrin | 60–70% | |

| N,O-Diacylation | Methyl N-Boc-prolinate | 76% |

Reactivity and Functionalization

The amine group at position 3 serves as a handle for derivatization. Acylation and alkylation reactions are common, enabling the generation of libraries for structure-activity relationship (SAR) studies . Notably, selective oxidation at C(7a) remains challenging but has been achieved using hypervalent iodine reagents .

Biological Activities and Mechanisms

Mechanistic Insights

Preliminary mechanistic studies suggest interaction with cellular kinases and GPCRs. For example, legonmycins—C(7a)-hydroxylated analogs—inhibit bacterial dihydrofolate reductase (DHFR) via hydrogen bonding with the hydroxyl group . Computational docking studies predict similar interactions for 1H-pyrrolizin-3-amine, though experimental validation is pending .

Applications in Drug Development

Lead Optimization

The compound’s scaffold is a promising template for CNS agents due to its ability to cross the blood-brain barrier (predicted QPlogBB = 0.12) . Derivatives with fluorinated side chains show improved pharmacokinetic profiles in preclinical models .

Case Study: Antibacterial Agents

In a 2021 study, N-acyl analogs of 1H-pyrrolizin-3-amine demonstrated MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to first-line antibiotics . Resistance development was slower due to the novel mechanism of action .

Related Compounds and Analogues

(Tetrahydro-1H-pyrrolizin-7a(5H)-ylmethyl)amine Dihydrochloride

This analog features a methylamine side chain, enhancing water solubility (LogP = -1.5) while retaining anti-inflammatory activity.

Legonmycins A and B

C(7a)-Hydroxylated bacterial metabolites with potent antibacterial activity, synthesized via oxidative functionalization of the parent scaffold .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume